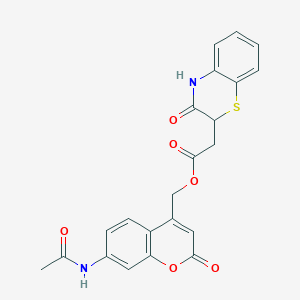
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-acetamido-2-oxo-1-benzopyran-4-yl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-acetamido-2-oxo-1-benzopyran-4-yl)methyl ester is a member of coumarins.
Applications De Recherche Scientifique
Antimicrobial Activity
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid and its derivatives have been extensively studied for their antimicrobial properties. Research indicates significant antibacterial and antifungal activities against strains like E. coli, E. fecalis, Klebsiella, S. aureus, C. albicans, and Aspergillus Niger (Kalekar, Bhat, & Koli, 2011). Similarly, novel 1,4-benzothiazine derivatives also exhibit convincing activities against Gram-positive bacteria such as Bacillus subtilis and Streptococcus lactis (Dabholkar & Gavande, 2016).
Synthesis and Characterization
The compound and its related structures have been synthesized and characterized through various methods. For instance, derivatives like 1,4-Benzothiazine were synthesized and characterized using IR, NMR, and Mass Spectra, showing notable anti-inflammatory and analgesic activities (Gowda et al., 2011). Another study focused on the synthesis of Thiazolidin-4-ones based on 2-oxo-2H-chromen-4-yl-acetic acid and explored their antibacterial activities (Čačić et al., 2009).
Electrochemical Studies
Electrochemical reduction studies of related compounds like o-nitrophenylthioacetic derivatives have been conducted, highlighting the production of 2H-1,4-benzothiazines and providing insights into their electrochemical behaviors (Sicker et al., 1995).
Novel Derivatives and Biological Activities
Research has also been conducted on synthesizing novel derivatives of this compound and testing their biological activities. For example, new Schiff and Mannich bases derivatives derived from this compound were synthesized and evaluated for their anti-inflammatory and analgesic activity (Gowda et al., 2011). Another study focused on synthesizing novel 1,4-benzothiazine derivatives and evaluating their antibacterial activities (Dabholkar & Gavande, 2016).
Cytotoxic Activity
Some studies have also explored the cytotoxic activity of metal complexes with chelating ligands derived from 2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester, a related compound, demonstrating the potential for cancer research (Budzisz et al., 2010).
Propriétés
Nom du produit |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-acetamido-2-oxo-1-benzopyran-4-yl)methyl ester |
|---|---|
Formule moléculaire |
C22H18N2O6S |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(7-acetamido-2-oxochromen-4-yl)methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate |
InChI |
InChI=1S/C22H18N2O6S/c1-12(25)23-14-6-7-15-13(8-21(27)30-17(15)9-14)11-29-20(26)10-19-22(28)24-16-4-2-3-5-18(16)31-19/h2-9,19H,10-11H2,1H3,(H,23,25)(H,24,28) |
Clé InChI |
PWUYDOZCVLPUQW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)CC3C(=O)NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1228520.png)

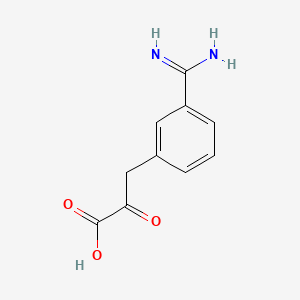
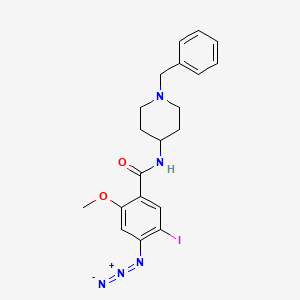
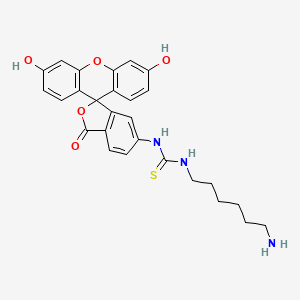
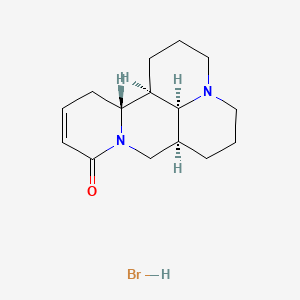

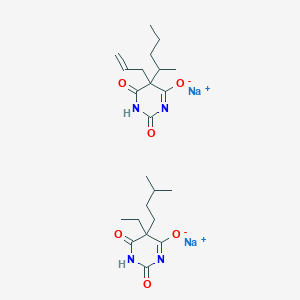

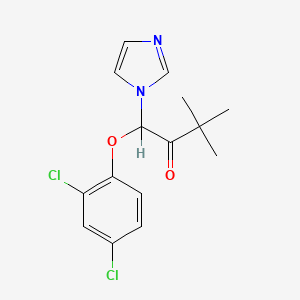

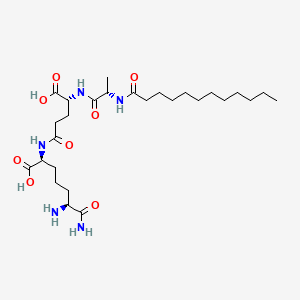
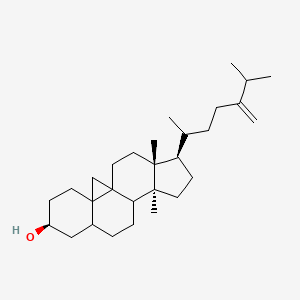
![1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine](/img/structure/B1228543.png)